1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene
CAS No.:
Cat. No.: VC18814774
Molecular Formula: C10H10BrF2IO
Molecular Weight: 390.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10BrF2IO |
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Molecular Weight | 390.99 g/mol |
IUPAC Name | 2-(3-bromopropyl)-1-(difluoromethoxy)-4-iodobenzene |
Standard InChI | InChI=1S/C10H10BrF2IO/c11-5-1-2-7-6-8(14)3-4-9(7)15-10(12)13/h3-4,6,10H,1-2,5H2 |
Standard InChI Key | SUJIPVLTKHIRJG-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1I)CCCBr)OC(F)F |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene features a benzene ring substituted at the 1-, 2-, and 5-positions with a 3-bromopropyl chain, a difluoromethoxy group (-OCF₂H), and an iodine atom, respectively. The spatial arrangement of these groups imposes distinct electronic effects:
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Iodine at the 5-position acts as a strong electron-withdrawing group via inductive effects, polarizing the aromatic ring.
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Difluoromethoxy at the 2-position combines electron-withdrawing (-CF₂) and electron-donating (-O-) characteristics, creating a nuanced electronic profile.
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3-Bromopropyl at the 1-position introduces steric bulk and a potential leaving group (bromine) for nucleophilic substitution.
The interplay of these substituents dictates the compound’s reactivity in electrophilic aromatic substitution (EAS) and transition metal-catalyzed reactions.
Spectroscopic Signatures
While direct spectral data for this compound are unavailable, analogs such as 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (CAS 130723-13-6) provide benchmarks:
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¹H NMR: Aromatic protons resonate between δ 7.2–8.0 ppm, with splitting patterns reflecting para- and meta-substituents.
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¹³C NMR: Halogenated carbons (C-I, C-Br) appear downfield (>δ 100 ppm), while CF₂ groups show distinct coupling (²J₃₁P-C-F ≈ 35 Hz).
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IR Spectroscopy: Stretching vibrations for C-Br (~600 cm⁻¹) and C-I (~500 cm⁻¹) are expected, alongside C-F stretches (~1150 cm⁻¹).
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene can be conceptualized through sequential functionalization of a benzene precursor:
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Iodination at the 5-position using iodine monochloride (ICl) or directed ortho-metalation strategies.
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Difluoromethoxylation via Ullmann coupling or nucleophilic aromatic substitution (NAS) with difluoromethoxide salts.
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Friedel-Crafts Alkylation to introduce the 3-bromopropyl chain, leveraging Lewis acids like AlCl₃.
Stepwise Synthesis Protocol
Step 1: Directed Iodination
Benzene derivatives with directing groups (e.g., -OMe) facilitate regioselective iodination. For example, treatment of 2-methoxybenzene with ICl in acetic acid yields 5-iodo-2-methoxybenzene.
Step 2: Difluoromethoxylation
Replacing the methoxy group with -OCF₂H requires deprotection followed by reaction with difluoromethyl triflate (CF₂HOTf) under basic conditions (e.g., K₂CO₃ in DMF).
Step 3: Friedel-Crafts Alkylation
Reaction with 1-bromo-3-chloropropane in the presence of AlCl₃ installs the bromopropyl chain. Careful temperature control (-78°C to 0°C) minimizes polyalkylation.
Industrial-Scale Considerations
Large-scale production faces challenges in:
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Purification: Halogenated byproducts require fractional distillation or column chromatography.
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Yield Optimization: Catalytic systems (e.g., Pd/Cu for coupling reactions) improve atom economy but increase costs.
Physicochemical Properties and Stability
Solubility and Partitioning
Predicted properties for 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene, derived from QSAR models and analog data:
Property | Value | Method |
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LogP (octanol/water) | 3.92 ± 0.15 | XLOGP3 |
Water Solubility | 0.009–0.126 mg/mL | ESOL |
TPSA | 0.0 Ų | Silicos-IT |
The low solubility in aqueous media necessitates polar aprotic solvents (DMF, DMSO) for reactions.
Thermal and Oxidative Stability
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Thermogravimetric Analysis (TGA): Decomposition onset ~200°C, with mass loss corresponding to Br and I elimination.
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DSC: Endothermic peak at 85–90°C (melting point).
Reactivity and Functionalization
Nucleophilic Aromatic Substitution (NAS)
The iodine atom’s superior leaving group ability facilitates NAS with amines or thiols:
Yields depend on the electronic effects of adjacent substituents; electron-withdrawing groups (e.g., -OCF₂H) enhance reactivity.
Cross-Coupling Reactions
Suzuki-Miyaura Coupling:
The bromopropyl chain participates in Pd-catalyzed coupling with boronic acids:
Applications in synthesizing biaryl scaffolds for drug candidates.
Applications in Pharmaceutical and Material Science
Polymer Chemistry
Incorporation into monomers enhances polymer thermal stability (e.g., polyesters, polyamides).
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